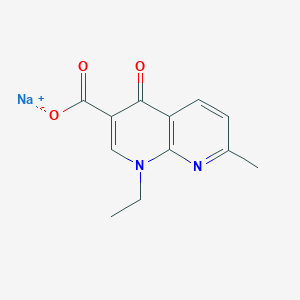

Nalidixic acid sodium salt

Descripción general

Descripción

Nalidixic acid sodium salt (C₁₂H₁₁N₂NaO₃, CAS 3374-05-8) is a quinolone-derived antimicrobial agent with bacteriostatic and bactericidal effects. It inhibits DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication . Its sodium salt formulation enhances water solubility, making it suitable for in vivo studies and selective microbiological media . Beyond antimicrobial applications, it exhibits metabolic modulation as a mitochondrial pyruvate carrier (MPC) inhibitor, improving glucose tolerance in diet-induced obese mice . It is also used in drug delivery systems, such as sulfonated polyether ketone (SPEEK) membranes, for controlled release .

Métodos De Preparación

Traditional Synthesis Route via Multi-Step Intermediate Formation

The preparation of nalidixic acid sodium salt typically begins with the synthesis of nalidixic acid, followed by its conversion to the sodium salt. A patented method outlines a four-step process involving three critical intermediates .

Synthesis of Intermediate 1: Diethyl{[(6-Methyl-2-Pyridinyl)Amino]Methylene}Propanedioate

The first intermediate is synthesized by reacting 2-amino-6-picoline with diethyl ethoxymethylenemalonate under controlled heating. The reaction mixture is stirred and heated to 90°C (±3°C) for insulation, followed by cooling to room temperature. The crude product undergoes recrystallization with ethanol, yielding Intermediate 1 with a purity suitable for subsequent steps .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Reactants | 2-Amino-6-picoline, Diethyl ethoxymethylenemalonate |

| Temperature | 90°C |

| Aftertreatment | Ethanol recrystallization |

| Drying Conditions | 60°C for 4 hours |

Formation of Intermediate 2: Ethyl 1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carboxylate

Intermediate 1 is heated in phenyl ether at 200–230°C under reflux to form Intermediate 2. Post-reaction, sherwood oil is added to precipitate the product, which is then washed with petroleum ether and methylene chloride. The final product is dried at 60°C for 6 hours .

Alkylation to Intermediate 3: Ethyl 1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carboxylate

Intermediate 2 undergoes alkylation with bromoethane in dimethylformamide (DMF) at 40°C in the presence of potassium carbonate. Monitoring via thin-layer chromatography (TLC) ensures completion, yielding Intermediate 3 .

Hydrolysis and Salt Formation

The final step involves hydrolyzing Intermediate 3 with sodium hydroxide in a tetrahydrofuran (THF)-water mixture. After reflux, THF is evaporated, and the pH is adjusted to 3.0 to precipitate nalidixic acid. The free acid is then neutralized with sodium hydroxide to form the sodium salt, which is dried at 70°C for 24 hours .

Optimization of Reaction Conditions

Temperature and Solvent Modifications

The patent highlights the use of lower temperatures (90°C vs. traditional 250°C) during early stages to reduce energy consumption and byproduct formation . Substituting sherwood oil with petroleum ether and methylene chloride improves impurity removal, enhancing final product purity .

Yield and Purity Considerations

| Step | Yield | Purity-Enhancing Measures |

|---|---|---|

| Intermediate 1 | ~75% | Ethanol recrystallization |

| Intermediate 2 | ~68% | Dual solvent washing |

| Intermediate 3 | ~82% | TLC-monitored alkylation |

| Final Sodium Salt | ~90% | pH-controlled precipitation |

Analytical Characterization

Spectroscopic Data

Structural Confirmation

X-ray crystallography and NMR spectroscopy confirm the 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate structure . The sodium ion coordinates with the carboxylate group, as evidenced by shifts in IR carbonyl stretches .

Industrial-Scale Production Challenges

Cost and Scalability

The use of phenyl ether as a high-boiling solvent poses challenges in large-scale reactors due to its high cost and difficult recovery. Alternatives like diphenyl ether mixtures are being investigated .

Análisis De Reacciones Químicas

Tipos de reacciones

Nalidixato de sodio experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar su estructura, alterando potencialmente sus propiedades antibacterianas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, afectando su actividad

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción y el producto deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido nalidíxico, que pueden tener diferentes propiedades antibacterianas u otras actividades biológicas .

Aplicaciones Científicas De Investigación

General Properties

- Chemical Formula : C₁₂H₁₁N₂NaO₃

- Molecular Weight : 254.23 g/mol

- CAS Number : 3374-05-8

- Mechanism of Action : Nalidixic acid sodium salt acts primarily by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication and transcription, leading to the cessation of bacterial growth .

Clinical Applications

-

Antibacterial Treatment

- This compound is effective against a range of gram-negative bacteria, including Salmonella and Escherichia coli. It is primarily used in treating urinary tract infections caused by these pathogens .

- Spectrum of Activity :

- Effective against common resistant strains.

- Limited effectiveness against gram-positive bacteria.

- Veterinary Medicine

Research Applications

- Molecular Biology Studies

- Antiviral Research

- Bioprocessing

Comparative Efficacy

| Application Area | Effectiveness | Notable Pathogens |

|---|---|---|

| Clinical Treatment | High | E. coli, Salmonella |

| Veterinary Medicine | Moderate | Various livestock pathogens |

| Molecular Biology | Research Tool | S. cerevisiae |

| Antiviral Research | Potential | Avian myeloblastoma virus |

| Bioprocessing | Effective | Contaminating bacteria |

Mecanismo De Acción

Nalidixato de sodio ejerce sus efectos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV. Estas enzimas son cruciales para la replicación y transcripción del ADN. Al unirse a estas enzimas, el nalidixato de sodio evita el superenrollamiento y desenrollamiento del ADN, lo que lleva a la inhibición de la división y el crecimiento celular bacteriano .

Comparación Con Compuestos Similares

Antibacterial Activity

Nalidixic acid sodium salt demonstrates broad-spectrum activity but is less potent than newer quinolones. Key comparisons include:

Mechanism of Action

Pharmacokinetics and Solubility

Actividad Biológica

Nalidixic acid sodium salt is a synthetic quinolone antibiotic primarily known for its antibacterial properties. It acts as an inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, thus preventing bacterial growth. This compound is commonly used in various research applications, particularly in studies related to antibiotic resistance and bacterial metabolism.

Basic Information

- Chemical Name : Sodium 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- Molecular Formula : C12H11N2NaO3

- CAS Number : 3374-05-8

Physical Characteristics

| Property | Value |

|---|---|

| Form | Off-white powder |

| Solubility | Soluble in water (100 mg/mL) |

| Storage Conditions | Store at 0 °C |

| Moisture Content | ≤9% |

This compound primarily inhibits bacterial DNA gyrase, which is crucial for the supercoiling of DNA. This inhibition leads to the disruption of DNA replication and transcription processes, ultimately resulting in bacterial cell death. The compound also exhibits activity against avian myeloblastoma virus reverse transcriptase, indicating its potential antiviral properties .

Inhibition of Nucleic Acid and Protein Synthesis

Studies have shown that this compound can inhibit nucleic acid and protein synthesis in Saccharomyces cerevisiae, a model organism for eukaryotic cellular processes. This inhibition further underscores its role as a potent antibacterial agent .

Antibacterial Activity

This compound has been extensively studied for its antibacterial efficacy against various pathogens. It is particularly effective against Gram-negative bacteria. Research indicates that it can be used at concentrations around 15 µg/mL in molecular biology applications .

Case Studies

-

Antibiotic Resistance Studies :

A study investigated the mechanisms of bacterial resistance to nalidixic acid. It was found that mutations in the gyrA gene of Escherichia coli significantly reduced susceptibility to this antibiotic, highlighting the importance of genetic factors in resistance mechanisms . -

Cytotoxicity Assessment :

In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and LoVo (colon cancer). The IC50 values were determined to be greater than 200 μM, suggesting low cytotoxicity at therapeutic concentrations . -

Lanthanide Complexation :

Research explored the complexation of nalidixic acid with lanthanide ions to enhance its biological activity. The complexes showed improved binding affinity to DNA and increased antibacterial activity compared to the free ligand .

Toxicological Profile

While this compound is effective as an antibiotic, it also presents certain toxicological concerns. Chronic exposure has been associated with potential fertility reduction and developmental toxicity in animal studies. It is advised to avoid use during pregnancy and in infants under three months due to possible adverse effects on fetal development .

Adverse Effects

- Skin Sensitization : Contact with skin may lead to allergic reactions.

- Gastrointestinal Absorption : Rapidly absorbed from the gastrointestinal tract with about 90% plasma protein binding.

- Metabolism : Metabolized mainly to hydroxynalidixic acid, which retains antibacterial activity.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of nalidixic acid sodium salt against bacterial strains?

this compound inhibits DNA replication by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. It binds directly to DNA, stabilizing the DNA-enzyme complex and preventing religation of DNA strands during replication. This leads to double-strand breaks and bacterial cell death . Methodologically, its activity can be quantified using minimum inhibitory concentration (MIC) assays in culture media, with concentrations adjusted for bacteriostatic (lower) or bactericidal (higher) effects .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

The compound should be stored in a sealed container at 4°C for short-term use or -20°C for long-term stability (powder form). In solvent (e.g., DMSO), store at -80°C for up to 1 year. Use personal protective equipment (PPE), including gloves and safety glasses, to avoid skin/eye contact. Avoid exposure to strong oxidizers and ensure proper ventilation during handling .

Q. What are the key considerations for incorporating this compound into microbiological culture media?

As a selective agent, it is typically added to agar or broth at concentrations ranging from 5–50 µg/mL , depending on bacterial susceptibility. Pre-dissolve the compound in a small volume of DMSO or NaOH (0.1 M) for solubility, then filter-sterilize before adding to autoclaved media. Validate selectivity using control strains (e.g., E. coli ATCC 25922) to confirm inhibition of susceptible bacteria .

Q. How can researchers assess the purity of this compound for experimental reproducibility?

Use high-performance liquid chromatography (HPLC) with UV detection at 260 nm and a C18 column. Compare retention times against certified reference standards. For impurity profiling, thin-layer chromatography (TLC) on silica gel with a mobile phase of chloroform:methanol:acetic acid (90:10:1) is recommended .

Advanced Research Questions

Q. How does this compound interact with bacterial efflux pumps, and how can this be modeled experimentally?

The compound is a substrate for multidrug resistance (MDR) efflux systems like EmrAB-TolC in Salmonella enterica. To study resistance mechanisms, use knockout strains (e.g., ΔemrAB or ΔtolC) and compare growth inhibition curves in the presence of nalidixic acid. Measure MIC shifts (e.g., ≥4-fold increase in ΔtolC strains) to quantify efflux pump contributions .

Q. What advanced analytical methods are used to study the speciation of this compound in biological matrices?

Potentiometric titration combined with UV spectrophotometry and mass spectrometry (MS/MS) can characterize its aqueous speciation and metal complexation (e.g., with Mg²⁺ or Ca²⁺). For serum studies, adjust pH to 7.4 and use speciation diagrams to identify dominant ionic forms under physiological conditions .

Q. How can contradictions in reported mechanisms (e.g., DNA vs. enzyme binding) be resolved in mechanistic studies?

Employ equilibrium dialysis and membrane filtration assays to differentiate binding targets. For example, radiolabeled drug studies ([³H]-nalidixic acid) with purified DNA and gyrase can quantify binding affinities. Secondary techniques like circular dichroism (CD) or fluorescence quenching may confirm non-intercalative DNA binding .

Q. What protocols are recommended for in vivo studies using this compound in animal models?

Prepare a formulation with 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O for intraperitoneal administration. For a 10 mg/kg dose in mice (20 g body weight), inject 100 µL of a 2 mg/mL working solution. Monitor for acute toxicity (LD₅₀ in rats: 1160 mg/kg ) and adjust dosing schedules to minimize adverse effects .

Q. Methodological Best Practices

- Reproducibility: Document compound lot numbers, storage conditions, and solvent preparation steps in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Data Validation: Include positive/negative controls in resistance studies (e.g., norfloxacin for gyrase inhibition) and validate speciation models with computational tools like Hyperquad Suite .

Propiedades

Número CAS |

3374-05-8 |

|---|---|

Fórmula molecular |

C12H12N2NaO3 |

Peso molecular |

255.22 g/mol |

Nombre IUPAC |

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H12N2O3.Na/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;/h4-6H,3H2,1-2H3,(H,16,17); |

Clave InChI |

MOPGPFXSCUGEEH-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+] |

SMILES isomérico |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+] |

SMILES canónico |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O.[Na] |

Key on ui other cas no. |

3374-05-8 |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

389-08-2 (Parent) |

Sinónimos |

Acid, Nalidixic Anhydrous, Nalidixate Sodium Nalidixate Sodium Nalidixate Sodium Anhydrous Nalidixic Acid Nalidixin Nevigramon Sodium Anhydrous, Nalidixate Sodium Nalidixic Acid, Anhydrous Sodium Nalidixic Acid, Monohydrate Sodium, Nalidixate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.